3-Hydroxyacetaminophen

Beschreibung

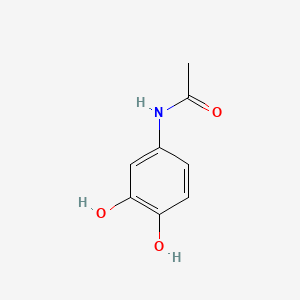

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(3,4-dihydroxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-5(10)9-6-2-3-7(11)8(12)4-6/h2-4,11-12H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPFBMHOMTSBTSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50190960 | |

| Record name | 3-Hydroxyacetaminophen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50190960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37519-14-5 | |

| Record name | 3-Hydroxyacetaminophen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37519-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxyacetaminophen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037519145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxyacetaminophen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50190960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXYACETAMINOPHEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IX22A3NJLN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Hydroxyacetaminophen from Acetaminophen

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-hydroxyacetaminophen, a key catechol metabolite of acetaminophen. It details both established and potential chemical synthesis routes, as well as the well-documented enzymatic pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing detailed experimental protocols, comparative data, and a thorough understanding of the underlying chemical and biological transformations.

Introduction

3-Hydroxyacetaminophen, also known as 4-acetamidocatechol, is a significant metabolite of the widely used analgesic and antipyretic drug, acetaminophen (paracetamol). While acetaminophen is primarily metabolized through glucuronidation and sulfation, a portion is oxidized by cytochrome P450 (CYP) enzymes to form various metabolites, including the non-toxic 3-hydroxyacetaminophen. Understanding the synthesis of this metabolite is crucial for toxicology studies, the development of analytical standards, and the exploration of its potential antioxidant properties. This guide explores the primary methods for the synthesis of 3-hydroxyacetaminophen, focusing on both chemical and biological approaches.

Chemical Synthesis Routes

Direct regioselective ortho-hydroxylation of acetaminophen presents a significant chemical challenge due to the presence of the activating acetamido and hydroxyl groups, which can direct reactions to multiple positions and are sensitive to oxidative conditions. Therefore, multi-step synthetic strategies are often considered.

Proposed Synthesis via Dakin Reaction

A plausible synthetic route involves the formylation of acetaminophen followed by a Dakin reaction. The Dakin reaction is an organic redox reaction in which an ortho- or para-hydroxylated phenyl aldehyde or ketone reacts with hydrogen peroxide in the presence of a base to form a benzenediol and a carboxylate.

Logical Workflow for Proposed Dakin Reaction Synthesis

Caption: Proposed synthesis of 3-hydroxyacetaminophen via formylation and Dakin reaction.

2.1.1. Experimental Protocol: Dakin Reaction of 2-Hydroxy-5-acetamidobenzaldehyde (General Procedure)

This protocol is based on general procedures for the Dakin reaction on substituted phenols.

-

Dissolution: Dissolve 2-hydroxy-5-acetamidobenzaldehyde in an aqueous solution of a suitable base, such as sodium hydroxide or potassium hydroxide.

-

Addition of Oxidant: Cool the solution in an ice bath and slowly add a stoichiometric amount of hydrogen peroxide (e.g., 30% aqueous solution), maintaining the temperature below 10 °C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Once the reaction is complete, acidify the mixture with a dilute acid (e.g., hydrochloric acid or sulfuric acid) to hydrolyze the intermediate formate ester and precipitate the product.

-

Purification: The crude 3-hydroxyacetaminophen can be purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture.

Proposed Synthesis via Elbs Persulfate Oxidation

The Elbs persulfate oxidation is a classic method for the introduction of a hydroxyl group para to an existing phenolic hydroxyl group. However, if the para position is blocked, as in acetaminophen, ortho-hydroxylation can occur, albeit typically with lower yields.

Logical Workflow for Proposed Elbs Persulfate Oxidation

Enzymatic Synthesis of 3-Hydroxyacetaminophen: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the enzymatic synthesis of 3-Hydroxyacetaminophen (a key metabolite of acetaminophen) utilizing tyrosinase. This methodology presents a green and efficient alternative to traditional chemical synthesis, offering high specificity and operation under mild conditions. This document provides a comprehensive overview of the process, including detailed experimental protocols, quantitative data analysis, and a discussion of the underlying biochemical pathways.

Introduction

Acetaminophen (paracetamol) is a widely used analgesic and antipyretic drug. Its metabolism in the human body is complex, involving several enzymatic pathways. One of the metabolites, 3-Hydroxyacetaminophen, is of significant interest to researchers studying the drug's mechanism of action and potential toxicity. Traditional chemical synthesis of this metabolite can be challenging, often requiring harsh conditions and yielding a mixture of products.

The enzymatic approach using tyrosinase (EC 1.14.18.1), a copper-containing monooxygenase, offers a highly specific and environmentally friendly alternative.[1][2] Tyrosinase catalyzes the o-hydroxylation of monophenols to o-diphenols. In the case of acetaminophen, tyrosinase converts it to an unstable o-quinone intermediate. To obtain the desired 3-Hydroxyacetaminophen, a reducing agent, such as ascorbic acid, is required to reduce the o-quinone.[1] This guide provides a detailed framework for conducting this enzymatic synthesis in a laboratory setting.

Reaction Mechanism and Pathway

The enzymatic synthesis of 3-Hydroxyacetaminophen using tyrosinase involves a two-step process. First, tyrosinase hydroxylates acetaminophen at the C3 position to form the corresponding o-quinone, N-acetyl-p-benzoquinone imine. This intermediate is highly reactive. In the second step, a reducing agent, typically ascorbic acid, is used to reduce the o-quinone to the stable 3-Hydroxyacetaminophen.

Caption: Reaction pathway for the enzymatic synthesis of 3-Hydroxyacetaminophen.

Quantitative Data Summary

The following tables summarize key quantitative data related to the enzymatic synthesis of 3-Hydroxyacetaminophen using tyrosinase. These values are compiled from various studies and represent typical ranges. Optimal conditions may vary depending on the specific source of tyrosinase and other experimental parameters.

Table 1: Reaction Conditions for 3-Hydroxyacetaminophen Synthesis

| Parameter | Value | Reference |

| Enzyme | Mushroom Tyrosinase | [1] |

| Substrate | Acetaminophen | [1][3] |

| Reducing Agent | Ascorbic Acid | [1] |

| pH | 6.0 - 7.5 | [4] |

| Temperature | 25 - 37 °C | [5] |

| Buffer | Phosphate Buffer | [5] |

Table 2: Kinetic Parameters of Mushroom Tyrosinase with Acetaminophen

| Parameter | Value | Reference |

| Michaelis-Menten Constant (Km) | Varies with conditions | [6] |

| Maximum Velocity (Vmax) | Varies with conditions | [6] |

Note: Specific Km and Vmax values for acetaminophen are not consistently reported and can be influenced by factors such as pH, temperature, and the presence of inhibitors or activators.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis, purification, and characterization of 3-Hydroxyacetaminophen.

Enzymatic Synthesis of 3-Hydroxyacetaminophen

This protocol outlines the batch synthesis of 3-Hydroxyacetaminophen using commercially available mushroom tyrosinase.

Materials:

-

Mushroom Tyrosinase (e.g., from Agaricus bisporus)

-

Acetaminophen

-

L-Ascorbic Acid

-

Sodium Phosphate Buffer (0.1 M, pH 7.0)

-

Distilled Water

-

Reaction vessel (e.g., glass beaker or flask)

-

Magnetic stirrer and stir bar

-

pH meter

Procedure:

-

Prepare the reaction buffer: Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 7.0.

-

Prepare substrate and reducing agent solutions:

-

Dissolve acetaminophen in the phosphate buffer to a final concentration of 1-5 mM.

-

Dissolve L-ascorbic acid in the phosphate buffer to a final concentration of 2-10 mM. An excess of ascorbic acid is crucial for efficient reduction of the o-quinone.[1]

-

-

Set up the reaction:

-

In a reaction vessel, combine the acetaminophen solution and the ascorbic acid solution.

-

Place the vessel on a magnetic stirrer and begin gentle stirring.

-

Maintain the reaction temperature at 25°C.

-

-

Initiate the reaction:

-

Add mushroom tyrosinase to the reaction mixture to a final concentration of 100-500 units/mL. One unit of tyrosinase activity is typically defined as the amount of enzyme that causes an increase in absorbance of 0.001 per minute at 280 nm at pH 6.5 and 25°C in a 3 mL reaction mixture containing L-tyrosine.

-

-

Monitor the reaction:

-

The reaction progress can be monitored by taking aliquots at different time intervals and analyzing them by High-Performance Liquid Chromatography (HPLC).

-

-

Terminate the reaction:

-

After a predetermined time (e.g., 1-4 hours), the reaction can be stopped by denaturing the enzyme, for example, by adding a small amount of strong acid (e.g., perchloric acid) or by heat treatment.

-

References

- 1. Enzymatic synthesis of 3'-hydroxyacetaminophen catalyzed by tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Catalytic oxidation of acetaminophen by tyrosinase in the presence of L-proline: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

- 5. Tyrosinase enzyme purification and immobilization from Pseudomonas sp. EG22 using cellulose coated magnetic nanoparticles: characterization and application in melanin production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetics Analysis of Tyrosinase — Adam Cap [adamcap.com]

An In-depth Technical Guide to the Chemical Properties of 3-Hydroxyacetaminophen

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyacetaminophen, a key metabolite of the widely used analgesic and antipyretic drug acetaminophen (paracetamol), is of significant interest to researchers in drug metabolism, toxicology, and pharmacology. Understanding its chemical properties is crucial for elucidating the metabolic pathways of acetaminophen and for assessing its potential physiological and toxicological effects. This technical guide provides a comprehensive overview of the known chemical properties of 3-Hydroxyacetaminophen, including its physicochemical characteristics and metabolic context. Where experimental data is not available, this guide details the established methodologies for their determination.

Chemical Identity

Proper identification of a compound is the foundation of chemical research. The following table summarizes the key identifiers for 3-Hydroxyacetaminophen.

| Identifier | Value | Citation |

| IUPAC Name | N-(3,4-dihydroxyphenyl)acetamide | [1] |

| Synonyms | 3'-Hydroxyacetaminophen, AMAP, 3-hydroxy-paracetamol, 4-Acetylaminopyrocatechol, N-(3,4-Dihydroxyphenyl)acetamide | [2][3] |

| CAS Number | 37519-14-5 | [3] |

| Molecular Formula | C₈H₉NO₃ | [1] |

| Molecular Weight | 167.16 g/mol | [1] |

| Canonical SMILES | CC(=O)NC1=CC(=C(C=C1)O)O | [4] |

| InChI Key | IPFBMHOMTSBTSU-UHFFFAOYSA-N | [4] |

Physicochemical Properties

The physicochemical properties of a drug metabolite are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. This section details the known and predicted properties of 3-Hydroxyacetaminophen.

Quantitative Physicochemical Data

| Property | Value | Method | Citation |

| Melting Point | 170-172 °C | Not Specified | [2] |

| XLogP3 | 1.2 | Predicted | [1] |

| pKa | Data not available | - | |

| Aqueous Solubility | Data not available | - | |

| Solubility in Organic Solvents | Soluble in DMSO (≥ 2.33 mg/mL) and other organic solvent mixtures | Experimental | [5] |

Experimental Protocols for Determination of Key Physicochemical Properties

Given the absence of experimental data for pKa and aqueous solubility, this section provides detailed, standard methodologies for their determination.

The pKa of a compound is a measure of its acidity and is crucial for predicting its ionization state at different physiological pH values. For a phenolic compound like 3-Hydroxyacetaminophen, spectrophotometric methods are highly suitable.

Protocol: Spectrophotometric pKa Determination

-

Preparation of Solutions:

-

Prepare a stock solution of 3-Hydroxyacetaminophen in a suitable solvent (e.g., methanol or DMSO) at a known concentration.

-

Prepare a series of buffer solutions with a range of known pH values (e.g., from pH 2 to pH 12).

-

-

Spectrophotometric Measurement:

-

For each pH buffer, add a small, constant volume of the 3-Hydroxyacetaminophen stock solution to ensure the final concentration is within the linear range of the spectrophotometer.

-

Record the UV-Vis absorbance spectrum of each solution over a relevant wavelength range (e.g., 200-400 nm). The phenolic nature of the compound should result in pH-dependent changes in the UV spectrum.

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance change as a function of pH.

-

Plot absorbance at these wavelengths against pH. The resulting data should fit a sigmoidal curve.

-

The pKa is the pH at the inflection point of the sigmoidal curve, which can be determined by fitting the data to the Henderson-Hasselbalch equation or by using appropriate software for non-linear regression analysis.[6][7]

-

LogP is a measure of a compound's lipophilicity, which influences its ability to cross biological membranes. The Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a common and reliable technique for determining LogP.

Protocol: LogP Determination by RP-HPLC

-

System Setup:

-

Use a C18 reversed-phase HPLC column.

-

The mobile phase should consist of a mixture of an aqueous buffer (e.g., phosphate buffer at a pH where the compound is in its neutral form) and an organic modifier (e.g., methanol or acetonitrile).

-

-

Calibration:

-

Inject a series of standard compounds with known LogP values that span the expected LogP of 3-Hydroxyacetaminophen.

-

Determine the retention time (t_R_) for each standard.

-

Calculate the capacity factor (k') for each standard using the formula: k' = (t_R_ - t_0_) / t_0_, where t_0_ is the column dead time.

-

Create a calibration curve by plotting the log(k') of the standards against their known LogP values. This should yield a linear relationship.[8][9]

-

-

Sample Analysis:

-

Dissolve 3-Hydroxyacetaminophen in the mobile phase and inject it into the HPLC system under the same conditions as the standards.

-

Determine the retention time and calculate the log(k') for 3-Hydroxyacetaminophen.

-

-

LogP Calculation:

-

Using the linear regression equation from the calibration curve, calculate the LogP of 3-Hydroxyacetaminophen from its log(k') value.[8]

-

Aqueous solubility is a fundamental property that affects a drug's dissolution and absorption. The shake-flask method is the gold standard for determining thermodynamic solubility.

Protocol: Shake-Flask Method for Aqueous Solubility

-

Sample Preparation:

-

Add an excess amount of solid 3-Hydroxyacetaminophen to a known volume of purified water or a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert container (e.g., a glass vial).

-

-

Equilibration:

-

Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

-

Quantification:

-

Determine the concentration of 3-Hydroxyacetaminophen in the filtered supernatant using a validated analytical method, such as UV-Vis spectrophotometry or HPLC with a standard calibration curve.

-

-

Solubility Value:

-

The measured concentration represents the aqueous solubility of 3-Hydroxyacetaminophen under the specified conditions.

-

Metabolic Pathway of 3-Hydroxyacetaminophen Formation

3-Hydroxyacetaminophen is a product of the phase I metabolism of acetaminophen, primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.[10][11][12] The formation of this metabolite is part of a complex network of biotransformation pathways.

The following diagram illustrates the enzymatic conversion of acetaminophen to 3-Hydroxyacetaminophen.

This hydroxylation reaction is a minor pathway compared to the primary glucuronidation and sulfation of acetaminophen. However, it is significant as it represents one of the oxidative transformations that can lead to the formation of reactive metabolites.[13]

Experimental Workflow for Metabolite Identification

The identification of 3-Hydroxyacetaminophen as a metabolite of acetaminophen typically involves in vitro or in vivo studies followed by analytical characterization. The following workflow outlines a general approach.

This process allows for the confirmation of the metabolite's structure by comparing its chromatographic retention time and mass spectral fragmentation pattern with those of a synthesized authentic standard of 3-Hydroxyacetaminophen.[14]

Conclusion

3-Hydroxyacetaminophen is a chemically defined metabolite of acetaminophen with established identifiers and some known physicochemical properties. While key experimental data such as its pKa and aqueous solubility are not currently well-documented, this guide provides robust, standard protocols for their determination. A thorough understanding of the chemical properties of 3-Hydroxyacetaminophen is essential for advancing research into the metabolism and safety profile of its parent drug, acetaminophen. The methodologies and data presented herein serve as a valuable resource for researchers and professionals in the fields of drug development and toxicology.

References

- 1. 3-Hydroxyacetaminophen | C8H9NO3 | CID 161950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-HYDROXYACETAMINOPHEN | 37519-14-5 [chemicalbook.com]

- 3. 3-Hydroxyacetaminophen - CAS - 37519-14-5 | Axios Research [axios-research.com]

- 4. GSRS [precision.fda.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. agilent.com [agilent.com]

- 9. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 10. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ClinPGx [clinpgx.org]

- 12. Cytochrome P450 enzymes involved in acetaminophen activation by rat and human liver microsomes and their kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 3-Hydroxyacetaminophen: a microsomal metabolite of acetaminophen. Evidence against an epoxide as the reactive metabolite of acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Antioxidant Mechanism of 3-Hydroxyacetaminophen

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyacetaminophen, a catechol metabolite of the widely used analgesic and antipyretic drug acetaminophen (paracetamol), has garnered attention for its antioxidant properties. Unlike the parent compound, which can induce hepatotoxicity at high doses through the formation of a reactive metabolite, 3-hydroxyacetaminophen is considered a non-toxic metabolite. Its antioxidant and free radical scavenging activities are primarily attributed to the presence of its phenolic hydroxyl groups.[1] This technical guide provides a comprehensive overview of the core antioxidant mechanisms of 3-hydroxyacetaminophen, detailing its radical scavenging capabilities, potential influence on cellular antioxidant defense systems, and relevant experimental protocols.

Core Antioxidant Mechanisms

The antioxidant action of 3-hydroxyacetaminophen is multifaceted, involving direct interaction with free radicals and potential modulation of endogenous antioxidant pathways.

Direct Radical Scavenging Activity

The primary antioxidant mechanism of 3-hydroxyacetaminophen lies in its ability to directly scavenge free radicals. The presence of two hydroxyl groups on the phenyl ring (a catechol structure) allows it to donate hydrogen atoms to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby terminating damaging radical chain reactions.[1] This electron-donating ability is a key characteristic of phenolic antioxidants.

Interaction with Cellular Antioxidant Systems

Beyond direct radical scavenging, antioxidants can exert their effects by influencing the cellular antioxidant defense network. This includes the potential modulation of antioxidant enzyme activity and the activation of transcription factors that regulate the expression of antioxidant genes.

Key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) play a crucial role in detoxifying endogenous ROS. While direct experimental evidence for the effect of 3-hydroxyacetaminophen on these enzymes is lacking, studies on other phenolic compounds suggest potential modulatory effects. It is hypothesized that 3-hydroxyacetaminophen may help maintain the activity of these enzymes by reducing the overall oxidative burden, thereby preventing their inactivation by excessive ROS.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the upregulation of a battery of cytoprotective genes, including those encoding for antioxidant and phase II detoxifying enzymes.

The reactive metabolite of acetaminophen, N-acetyl-p-benzoquinone imine (NAPQI), is known to activate the Nrf2 pathway as a cellular defense mechanism.[2][3] Given that 3-hydroxyacetaminophen is a metabolite formed during acetaminophen metabolism, it is conceivable that it may also influence Nrf2 signaling. Phenolic compounds, in general, are known to be activators of the Nrf2 pathway. It is plausible that 3-hydroxyacetaminophen could contribute to the activation of this protective pathway, although further research is needed to confirm this hypothesis.

Quantitative Data on Antioxidant Activity

Despite the qualitative understanding of its antioxidant properties, there is a notable absence of specific quantitative data, such as IC50 values from standardized antioxidant assays, for 3-hydroxyacetaminophen in publicly accessible literature. The following table is provided as a template for such data, which would be crucial for a comprehensive evaluation of its antioxidant potency.

| Assay | Radical/Oxidant | Standard | IC50 (µM) of 3-Hydroxyacetaminophen | Reference |

| DPPH | DPPH• | Trolox/Ascorbic Acid | Data Not Available | |

| ABTS | ABTS•+ | Trolox | Data Not Available | |

| Cellular Antioxidant Activity (CAA) | Peroxyl Radicals | Quercetin | Data Not Available |

Experimental Protocols

Detailed methodologies for key in vitro assays used to characterize the antioxidant activity of compounds like 3-hydroxyacetaminophen are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical.

Methodology:

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have an absorbance of approximately 1.0 at 517 nm.

-

Sample Preparation: Dissolve 3-hydroxyacetaminophen in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. Prepare a series of dilutions from the stock solution.

-

Assay Procedure:

-

To a 96-well microplate, add a specific volume of the sample dilutions.

-

Add the DPPH working solution to each well.

-

Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

-

-

Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

IC50 Determination: The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentrations.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

-

Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Sample Preparation: Prepare a series of dilutions of 3-hydroxyacetaminophen.

-

Assay Procedure:

-

Add a small volume of the sample dilutions to a 96-well microplate.

-

Add the diluted ABTS•+ solution to each well.

-

Incubate at room temperature for a specific time (e.g., 6 minutes).

-

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation and IC50 Determination: The percentage of inhibition and the IC50 value are calculated similarly to the DPPH assay.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.

Methodology:

-

Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well microplate and culture until they reach confluence.

-

Cell Treatment:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Incubate the cells with a solution containing 2',7'-dichlorofluorescin diacetate (DCFH-DA), a cell-permeable probe, and the test compound (3-hydroxyacetaminophen) at various concentrations.

-

-

Induction of Oxidative Stress:

-

After incubation, wash the cells to remove the extracellular compound.

-

Add a peroxyl radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to induce oxidative stress.

-

-

Fluorescence Measurement: Measure the fluorescence of dichlorofluorescein (DCF), the oxidized form of the probe, at regular intervals using a fluorescence plate reader.

-

Data Analysis: The antioxidant capacity is determined by calculating the area under the fluorescence curve. A reduction in fluorescence in the presence of the test compound indicates antioxidant activity.

Signaling Pathway and Experimental Workflow Diagrams

Nrf2-ARE Signaling Pathway

The following diagram illustrates the potential activation of the Nrf2-ARE pathway by an antioxidant compound, which is a hypothesized mechanism for 3-hydroxyacetaminophen.

Caption: Putative activation of the Nrf2-ARE signaling pathway by 3-Hydroxyacetaminophen.

Experimental Workflow for DPPH Assay

This diagram outlines the key steps involved in performing the DPPH radical scavenging assay.

Caption: General experimental workflow for the DPPH radical scavenging assay.

Conclusion

3-Hydroxyacetaminophen, a catechol metabolite of acetaminophen, exhibits antioxidant properties primarily through its ability to directly scavenge free radicals. While its potential to modulate cellular antioxidant defense systems, such as the Nrf2 pathway, is a promising area for future research, there is currently a lack of direct experimental evidence and quantitative data to fully elucidate its mechanisms of action. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for researchers to further investigate and quantify the antioxidant efficacy of this non-toxic metabolite. Further studies are warranted to establish a comprehensive understanding of its role in cellular protection against oxidative stress.

References

An In-depth Technical Guide to the Free Radical Scavenging Activity of 3-Hydroxyacetaminophen

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyacetaminophen, a catechol metabolite of the widely used analgesic acetaminophen, has garnered scientific interest for its potential antioxidant and free radical scavenging properties. This technical guide provides a comprehensive overview of the current understanding of 3-Hydroxyacetaminophen's capacity to neutralize free radicals, a critical aspect of its pharmacological profile and potential therapeutic applications. This document details the underlying mechanisms of its antioxidant action, summarizes the available (though limited) quantitative data, and provides standardized experimental protocols for assessing its free radical scavenging activity. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its biochemical interactions.

Introduction

Acetaminophen (paracetamol) is a commonly used over-the-counter analgesic and antipyretic. While generally safe at therapeutic doses, its metabolism can lead to the formation of various metabolites, including 3-Hydroxyacetaminophen (N-(3,4-dihydroxyphenyl)acetamide).[1] Unlike the toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI), 3-Hydroxyacetaminophen is considered non-toxic and possesses antioxidant capabilities.[1] Its structure, featuring a catechol group with two phenolic hydroxyl groups, is the basis for its free radical scavenging activity.[1] This guide explores the scientific evidence supporting the antioxidant nature of this metabolite.

Mechanism of Free Radical Scavenging

The primary mechanism by which 3-Hydroxyacetaminophen exerts its antioxidant effect is through electron donation from its phenolic hydroxyl groups.[1] The presence of two hydroxyl groups on the aromatic ring (a catechol structure) makes it an effective electron donor, allowing it to neutralize reactive free radicals. This process is a form of Hydrogen Atom Transfer (HAT) , where the hydroxyl group donates a hydrogen atom to a free radical, thereby stabilizing the radical and preventing it from causing cellular damage. The resulting 3-Hydroxyacetaminophen radical is stabilized by resonance, making it less reactive than the initial free radical.

Quantitative Data on Antioxidant Activity

A thorough review of the scientific literature reveals a notable gap in specific quantitative data for the free radical scavenging activity of 3-Hydroxyacetaminophen, particularly in terms of IC50 values from standardized antioxidant assays such as DPPH and ABTS. While its antioxidant potential is qualitatively acknowledged, dedicated studies quantifying this activity are scarce.

However, to provide a contextual understanding, the antioxidant capacity of structurally similar dihydroxyphenyl derivatives can be considered. It is important to note that these values are for related compounds and should be interpreted with caution as direct proxies for 3-Hydroxyacetaminophen's activity.

| Compound (Dihydroxybenzoic Acid Isomers) | DPPH IC50 (µM) | ABTS IC50 (µM) | Reference |

| 2,3-Dihydroxybenzoic acid | 11.5 | 8.7 | [2] |

| 2,5-Dihydroxybenzoic acid | 10.2 | 7.9 | [2] |

| 3,4-Dihydroxybenzoic acid | >1000 | >1000 | [2] |

| 3,5-Dihydroxybenzoic acid | >1000 | >1000 | [2] |

Note: Lower IC50 values indicate higher antioxidant activity. The data for dihydroxybenzoic acids is presented to infer the potential antioxidant activity of corresponding dihydroxyphenyl structures due to limited direct studies on 3-Hydroxyacetaminophen.

Experimental Protocols

The following are detailed methodologies for key in vitro antioxidant assays that can be employed to quantify the free radical scavenging activity of 3-Hydroxyacetaminophen.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, which results in a color change from purple to yellow.

Materials:

-

3-Hydroxyacetaminophen

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

Ascorbic acid or Trolox (as a positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

-

Prepare a series of dilutions of 3-Hydroxyacetaminophen and the positive control in methanol.

-

In a 96-well microplate, add a specific volume of the sample or control solution to each well.

-

Add the DPPH solution to each well to initiate the reaction.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Materials:

-

3-Hydroxyacetaminophen

-

ABTS diammonium salt

-

Potassium persulfate

-

Ethanol or Phosphate Buffered Saline (PBS)

-

Ascorbic acid or Trolox (as a positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare the ABTS radical cation (ABTS•+) solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours.

-

Before use, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of dilutions of 3-Hydroxyacetaminophen and the positive control.

-

In a 96-well microplate, add a small volume of the sample or control solution to each well.

-

Add the diluted ABTS•+ solution to each well.

-

Incubate the plate at room temperature for a set time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm using a microplate reader.

-

The percentage of scavenging activity is calculated using the same formula as in the DPPH assay.

-

The IC50 value is determined by plotting the percentage of scavenging against the concentration of the sample.

Potential Signaling Pathway Involvement

Beyond direct radical scavenging, antioxidants can influence cellular signaling pathways that regulate endogenous antioxidant defenses. While specific studies on 3-Hydroxyacetaminophen are limited, compounds with similar catechol structures are known to modulate pathways such as the Keap1-Nrf2 pathway.

Conclusion

3-Hydroxyacetaminophen, a metabolite of acetaminophen, exhibits free radical scavenging activity attributed to its catechol structure. While qualitative evidence supports its antioxidant properties, there is a clear need for further research to quantify its efficacy using standardized in vitro assays. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for researchers to conduct these necessary investigations. A deeper understanding of the antioxidant capacity of 3-Hydroxyacetaminophen will contribute to a more complete toxicological and pharmacological profile of acetaminophen and its metabolites, and may open avenues for its exploration in contexts related to oxidative stress.

References

The Discovery of 3-Hydroxyacetaminophen: A Microsomal Metabolite of Acetaminophen

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the pivotal discovery of 3-Hydroxyacetaminophen as a microsomal metabolite of acetaminophen (paracetamol). It is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of the metabolic processes and experimental workflows involved in this significant finding.

Introduction

Acetaminophen is a widely used analgesic and antipyretic drug. While generally safe at therapeutic doses, its metabolism can lead to the formation of reactive intermediates. A crucial area of investigation has been the elucidation of its metabolic pathways, particularly those mediated by the cytochrome P-450 enzyme system in the liver microsomes. This guide focuses on the discovery and characterization of 3-Hydroxyacetaminophen, a catechol metabolite, and the experimental evidence that established its formation.

Microsomal Metabolism of Acetaminophen

The formation of 3-Hydroxyacetaminophen from acetaminophen is catalyzed by liver microsomes in a reaction mediated by the cytochrome P-450 enzyme system.[1] This metabolic pathway is distinct from the primary routes of acetaminophen conjugation (glucuronidation and sulfation) and the formation of the reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI).

Enzymatic Conversion

Quantitative Data: Enzyme Kinetics

The enzymatic formation of 3-Hydroxyacetaminophen in liver microsomes from control mice has been characterized. Lineweaver-Burk analysis of the reaction kinetics revealed curvilinear plots, suggesting the involvement of at least two enzyme sites with different affinities for the substrate.[1]

| Enzyme Source | Apparent Km (mM) | Apparent Vmax (pmol/mg/min) |

| Mouse Liver Microsomes (Site 1) | 0.011 | 87 |

| Mouse Liver Microsomes (Site 2) | 0.271 | 162 |

Experimental Protocols

The identification of 3-Hydroxyacetaminophen as a microsomal metabolite was achieved through a series of meticulously designed in vitro experiments.

Preparation of Liver Microsomes

Liver microsomes are prepared from homogenized liver tissue through differential centrifugation. A standard protocol is as follows:

-

Homogenization: Livers are excised, weighed, and homogenized in a cold buffer solution (e.g., 0.1 M sodium phosphate buffer, pH 7.4).

-

Centrifugation: The homogenate is subjected to a series of centrifugation steps. An initial low-speed spin (e.g., 9,000 x g) pellets cellular debris. The resulting supernatant is then centrifuged at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

-

Washing and Storage: The microsomal pellet is washed with buffer, re-suspended, and can be stored at -80°C until use. The protein concentration of the microsomal preparation is determined using a standard method like the Bradford assay.

In Vitro Microsomal Incubation

The core of the discovery was the incubation of acetaminophen with liver microsomes in the presence of an NADPH-generating system to support cytochrome P-450 activity.

-

Incubation Mixture: A typical incubation mixture in a final volume of 100 µL contains:

-

50 µg of microsomal protein

-

0.1 M sodium phosphate buffer (pH 7.4)

-

An NADPH-generating system (e.g., 5 mM MgCl₂, 4 mM glucose 6-phosphate, 0.5 mM NADP⁺, and 4.0 U/ml glucose 6-phosphate dehydrogenase)

-

Acetaminophen at various concentrations to study kinetics.

-

-

Reaction Initiation and Termination: Samples are preincubated at 37°C for a short period (e.g., 5 minutes). The reaction is initiated by the addition of the NADPH-generating system. After a defined incubation time, the reaction is terminated, for example, by adding a quenching solvent like ice-cold acetonitrile.

-

Sample Preparation for Analysis: The terminated reaction mixture is then processed to remove proteins, typically by centrifugation, before analysis.

Analytical Methodology: Identification and Quantification

The definitive identification of 3-Hydroxyacetaminophen was accomplished using gas chromatography-mass spectrometry (GC-MS).

-

Sample Derivatization: For GC-MS analysis, the metabolite in the sample extract is often derivatized to increase its volatility and thermal stability.

-

GC-MS Analysis: The derivatized sample is injected into a gas chromatograph, where compounds are separated based on their boiling points and interactions with the column stationary phase. The separated compounds then enter the mass spectrometer.

-

Mass Spectrometry: In the mass spectrometer, molecules are ionized, and the resulting fragments are separated based on their mass-to-charge ratio. The fragmentation pattern of the metabolite is compared to that of an authentic standard of 3-Hydroxyacetaminophen for positive identification.[2] Analysis of the metabolite by gas chromatography-mass spectrometry showed that the metabolite had a molecular ion and fragmentation pattern identical to that of authentic 3-hydroxyacetaminophen.[2]

Mechanistic Insights: The Role of Epoxides

A significant aspect of the research into 3-Hydroxyacetaminophen formation was to investigate whether it arose from an epoxide intermediate, which was a leading hypothesis for the formation of reactive metabolites of acetaminophen. However, experimental evidence argued against this mechanism. The addition of epoxide hydrolase, an enzyme that detoxifies epoxides, to the microsomal incubation mixture did not affect the rate of 3-Hydroxyacetaminophen formation.[3] Furthermore, the presence of glutathione and ascorbic acid, which are known to block the covalent binding of reactive metabolites, also did not inhibit the formation of 3-Hydroxyacetaminophen.[2] These findings suggest that 3-Hydroxyacetaminophen and the reactive metabolite(s) of acetaminophen are not formed from a common epoxide intermediate.[2]

Visualizing the Pathways and Processes

Metabolic Pathway of Acetaminophen

Caption: Metabolic pathways of acetaminophen, highlighting the formation of 3-Hydroxyacetaminophen.

Experimental Workflow for Metabolite Identification

Caption: Experimental workflow for the identification of 3-Hydroxyacetaminophen.

Conclusion

The discovery of 3-Hydroxyacetaminophen as a microsomal metabolite of acetaminophen was a significant advancement in understanding the complex biotransformation of this common drug. The experimental approaches outlined in this guide, from microsomal preparation to advanced analytical techniques, provide a robust framework for drug metabolism studies. The finding that its formation is independent of an epoxide intermediate has important implications for elucidating the mechanisms of acetaminophen-induced hepatotoxicity. This knowledge continues to inform research in drug safety, metabolism, and the development of new therapeutic agents.

References

- 1. The formation and toxicity of catechol metabolites of acetaminophen in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-Hydroxyacetaminophen: a microsomal metabolite of acetaminophen. Evidence against an epoxide as the reactive metabolite of acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Development and Hepatotoxicity of Acetaminophen. Reviewing Over a Century of Progress - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characteristics of N-(3,4-dihydroxyphenyl)acetamide

Introduction

N-(3,4-dihydroxyphenyl)acetamide, also known as 3-Hydroxyacetaminophen, is a catechol derivative and a metabolite of the widely used analgesic and antipyretic drug, acetaminophen (paracetamol). Understanding its physicochemical properties is crucial for researchers in drug development and metabolism studies, as these characteristics influence its biological activity, distribution, and excretion. This technical guide provides a comprehensive overview of the core physicochemical characteristics of N-(3,4-dihydroxyphenyl)acetamide, details the experimental protocols for their determination, and visualizes relevant biological and experimental workflows.

Physicochemical Characteristics

The fundamental physicochemical properties of N-(3,4-dihydroxyphenyl)acetamide are summarized in the table below. These parameters are essential for predicting its behavior in biological systems and for the design of analytical methods.

| Property | Value | Source(s) |

| IUPAC Name | N-(3,4-dihydroxyphenyl)acetamide | [1] |

| Synonyms | 3-Hydroxyacetaminophen, Acetaminophen metabolite 3-hydroxy-acetaminophen | [2][3] |

| CAS Number | 37519-14-5 | [2][4] |

| Molecular Formula | C₈H₉NO₃ | [1] |

| Molecular Weight | 167.16 g/mol | [1] |

| Appearance | White to gray solid | [3] |

| Melting Point | 170-172 °C | [2][5][6] |

| Boiling Point | Data not available | |

| Solubility | Soluble in DMSO, slightly soluble in Methanol. | [6] |

| pKa | Data not available | |

| logP | 1.2 (Predicted) | [1] |

Experimental Protocols

The determination of the physicochemical properties listed above requires specific and validated experimental methodologies. Below are detailed protocols for key experiments.

Melting Point Determination by Capillary Method

The capillary method is a standard technique for determining the melting point of a solid crystalline substance.

Methodology:

-

Sample Preparation: A small amount of the dry, finely powdered N-(3,4-dihydroxyphenyl)acetamide is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied (completion of melting) are recorded. The range between these two temperatures is the melting range. For a pure compound, this range is typically narrow.

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Sample Preparation: An excess amount of solid N-(3,4-dihydroxyphenyl)acetamide is added to a known volume of the solvent (e.g., water, DMSO, methanol) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the undissolved solid and the saturated solution.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A sample of the clear, saturated supernatant is carefully removed and its concentration is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. The determined concentration represents the solubility of the compound in that solvent at that temperature.

Partition Coefficient (logP) Determination by Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

Methodology:

-

Solvent Saturation: Equal volumes of 1-octanol and water are mixed and shaken vigorously to mutually saturate the two phases. The mixture is then allowed to separate.

-

Sample Addition: A known amount of N-(3,4-dihydroxyphenyl)acetamide is dissolved in the 1-octanol phase.

-

Partitioning: A measured volume of the water phase is added to the octanol solution. The mixture is then shaken gently for a set period to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and water layers.

-

Quantification: The concentration of the compound in both the 1-octanol and water phases is determined using an appropriate analytical method, such as HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Acid Dissociation Constant (pKa) Determination by Potentiometric Titration

Potentiometric titration is a common method for determining the pKa of ionizable compounds.

Methodology:

-

Sample Preparation: A precise amount of N-(3,4-dihydroxyphenyl)acetamide is dissolved in a known volume of water or a suitable co-solvent.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is the pH at which half of the compound has been neutralized (the half-equivalence point). This point corresponds to the inflection point of the titration curve.

Mandatory Visualizations

Metabolic Pathway of Acetaminophen

N-(3,4-dihydroxyphenyl)acetamide is a key metabolite in the oxidative metabolism of acetaminophen, primarily mediated by cytochrome P450 enzymes in the liver.

Caption: Metabolic pathway of Acetaminophen to N-(3,4-dihydroxyphenyl)acetamide.

Experimental Workflow for Melting Point Determination

The following diagram illustrates the logical steps involved in determining the melting point of a substance using the capillary method.

Caption: Workflow for Melting Point Determination via the Capillary Method.

References

- 1. 3-Hydroxyacetaminophen | C8H9NO3 | CID 161950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-HYDROXYACETAMINOPHEN CAS#: 37519-14-5 [m.chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. N-(3,4-dihydroxyphenyl)acetamide Archives - Acanthus Research [acanthusresearch.com]

- 5. CAS#:37519-14-5 | Acetaminophen metabolite 3-hydroxy-acetaminophen | Chemsrc [chemsrc.com]

- 6. chembk.com [chembk.com]

The Biological Significance of 3-Hydroxyacetaminophen Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acetaminophen (APAP), a widely used analgesic and antipyretic, is primarily metabolized in the liver through safe conjugation pathways. However, a fraction of the drug is bioactivated by cytochrome P450 (CYP) enzymes into the reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI), which can lead to severe hepatotoxicity in cases of overdose. A lesser-known but significant alternative oxidative pathway leads to the formation of 3-Hydroxyacetaminophen (3-OH-APAP), a non-toxic catechol metabolite. This technical guide provides an in-depth exploration of the biological significance of 3-OH-APAP formation, its enzymatic pathways, its role as a detoxification route, and its potential as a biomarker. This document summarizes key quantitative data, provides detailed experimental protocols for its study, and visualizes the involved metabolic and experimental workflows.

Introduction: The Metabolic Crossroads of Acetaminophen

Acetaminophen metabolism is a critical determinant of its safety profile. At therapeutic doses, the majority of APAP is rendered harmless through glucuronidation and sulfation.[1] A smaller portion is oxidized by CYP enzymes. This oxidative metabolism represents a crucial branch point: one path leads to the formation of the toxic NAPQI, while another results in the benign metabolite, 3-OH-APAP.[2] Understanding the factors that govern the flux through these competing pathways is paramount for predicting and preventing APAP-induced liver injury.

3-OH-APAP is a catechol derivative of acetaminophen that is considered non-toxic and possesses antioxidant properties.[3] Its formation represents a detoxification pathway that diverts APAP away from the production of the harmful NAPQI. The balance between these two oxidative pathways is influenced by the relative activities of the involved CYP isoenzymes and the concentration of acetaminophen.

The Formation and Fate of 3-Hydroxyacetaminophen

Enzymatic Formation of 3-Hydroxyacetaminophen

The formation of 3-OH-APAP is primarily catalyzed by the cytochrome P450 enzyme CYP2A6 .[2] This contrasts with the formation of NAPQI, which is predominantly mediated by CYP2E1 , with contributions from CYP1A2 and CYP3A4.[4][5] The selective catalysis by different CYP isoforms underscores the importance of individual variations in enzyme expression and activity in determining the metabolic fate of acetaminophen and, consequently, an individual's susceptibility to its toxicity.

Subsequent Metabolism of 3-Hydroxyacetaminophen

Once formed, the catechol structure of 3-OH-APAP makes it a substrate for phase II conjugation reactions. It can undergo both glucuronidation and sulfation , further facilitating its detoxification and excretion.[6][7] The enzymes responsible for these conjugation reactions are UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. These reactions increase the water solubility of the metabolite, allowing for its efficient elimination from the body via urine.

Quantitative Insights: A Tale of Two Pathways

The biological significance of 3-OH-APAP formation is best understood by comparing the kinetics of its formation with that of the toxic NAPQI. The following tables summarize the key kinetic parameters for the primary enzymes involved in these competing pathways.

Table 1: Kinetic Parameters for the Formation of 3-Hydroxyacetaminophen (3-OH-APAP) and NAPQI from Acetaminophen

| Metabolite | Primary Enzyme | Km (mM) | Vmax (nmol/min/nmol P450) | Catalytic Efficiency (Vmax/Km) |

| 3-OH-APAP | CYP2A6 | 2.2 | 14.2 | 6.45 |

| NAPQI | CYP2E1 | 1.3 | 6.9 | 5.31 |

Data sourced from a study using baculovirus-expressed human P450 enzymes.[2]

Table 2: Contribution of CYP2A6 and CYP2E1 to Acetaminophen Oxidation

| Enzyme | Metabolite Formed | Apparent Km (mM) | Apparent Vmax (nmol/min/nmol P450) |

| CYP2A6 | 3-OH-APAP | 2.2 | 14.2 |

| NAPQI | 4.6 | 7.9 | |

| CYP2E1 | 3-OH-APAP | 4.0 | 2.5 |

| NAPQI | 1.3 | 6.9 |

Data sourced from a study using baculovirus-expressed human P450 enzymes.[2]

These data reveal that while CYP2E1 has a slightly higher affinity (lower Km) for acetaminophen to produce NAPQI, CYP2A6 is a more efficient catalyst for the formation of 3-OH-APAP (higher Vmax and catalytic efficiency).[2] This suggests that at lower, therapeutic concentrations of acetaminophen, the formation of the non-toxic 3-OH-APAP may be a significant pathway. However, at higher, toxic concentrations that can saturate the primary conjugation pathways, the flux through the CYP2E1-mediated NAPQI formation pathway becomes critically important in the onset of hepatotoxicity.

Biological Significance and Therapeutic Implications

The formation of 3-OH-APAP is biologically significant for several reasons:

-

Detoxification Pathway: It represents a direct oxidative detoxification route that competes with the bioactivation pathway leading to NAPQI. Enhancing the activity of CYP2A6 or selectively inducing this pathway could be a potential therapeutic strategy to mitigate acetaminophen toxicity.

-

Antioxidant Properties: As a catechol, 3-OH-APAP possesses inherent antioxidant and free radical scavenging activity.[3] This property might contribute to cellular protection against oxidative stress, although its in vivo significance in this regard requires further investigation.

-

Potential Biomarker: The urinary excretion of 3-OH-APAP and its conjugates could potentially serve as a biomarker of the metabolic phenotype of an individual regarding acetaminophen oxidation. A higher ratio of 3-OH-APAP to NAPQI-derived metabolites might indicate a lower risk of toxicity.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the formation and activity of 3-Hydroxyacetaminophen.

Protocol for In Vitro Formation of 3-Hydroxyacetaminophen in Human Liver Microsomes

This protocol is designed to measure the formation of 3-OH-APAP from acetaminophen in a microsomal incubation system.

Materials:

-

Pooled human liver microsomes (HLMs)

-

Acetaminophen solution (in methanol or DMSO)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Selective CYP inhibitors (e.g., furafylline for CYP1A2, quinidine for CYP2D6, ketoconazole for CYP3A4, and diethyldithiocarbamate for CYP2E1) to assess the contribution of specific CYPs.

-

Acetonitrile (ice-cold) for reaction termination

-

Internal standard (e.g., a stable isotope-labeled 3-OH-APAP)

Procedure:

-

Preparation: Thaw human liver microsomes on ice. Prepare working solutions of acetaminophen and CYP inhibitors.

-

Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing:

-

Potassium phosphate buffer (to final volume)

-

Human liver microsomes (final concentration 0.5 mg/mL)

-

Acetaminophen (at desired concentrations, e.g., 10 µM to 10 mM)

-

(Optional) Selective CYP inhibitor

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation: Initiate the reaction by adding the NADPH regenerating system.

-

Incubation: Incubate at 37°C for a specified time (e.g., 30 minutes), ensuring linear formation of the metabolite.

-

Termination: Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

-

Sample Processing: Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the protein.

-

Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol for LC-MS/MS Quantification of 3-Hydroxyacetaminophen in Plasma or Urine

This protocol outlines a method for the sensitive and specific quantification of 3-OH-APAP.

Instrumentation:

-

A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate 3-OH-APAP from other acetaminophen metabolites and endogenous matrix components.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray ionization (ESI), likely in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Hypothetical):

-

3-OH-APAP: Precursor ion [M+H]+ (m/z 168.1) -> Product ion (e.g., m/z 126.1, corresponding to the loss of the acetyl group).

-

Internal Standard (Stable Isotope Labeled 3-OH-APAP): Corresponding mass shift in precursor and product ions.

-

-

Optimization: Cone voltage and collision energy should be optimized for each transition to maximize sensitivity.

Sample Preparation (Plasma):

-

To 100 µL of plasma, add the internal standard.

-

Precipitate proteins by adding 300 µL of ice-cold acetonitrile.

-

Vortex and centrifuge.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the residue in the initial mobile phase for injection.

Sample Preparation (Urine):

-

Thaw and vortex the urine sample.[8]

-

Centrifuge to remove particulates.[8]

-

Dilute the supernatant (e.g., 1:10) with the initial mobile phase containing the internal standard.[8]

-

Directly inject into the LC-MS/MS system.

Protocol for Cellular Antioxidant Activity (CAA) Assay of 3-Hydroxyacetaminophen

This assay measures the ability of 3-OH-APAP to prevent the formation of a fluorescent compound by peroxyl radicals in a cell-based system.

Materials:

-

Human hepatocarcinoma HepG2 cells.

-

2',7'-Dichlorofluorescin diacetate (DCFH-DA) solution.

-

2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) as a peroxyl radical generator.

-

3-Hydroxyacetaminophen solution.

-

Quercetin (as a positive control).

-

Cell culture medium.

-

Phosphate-buffered saline (PBS).

-

96-well black microplate with a clear bottom.

-

Fluorescence plate reader.

Procedure:

-

Cell Seeding: Seed HepG2 cells in a 96-well black microplate at a density that will result in a confluent monolayer after 24 hours.

-

Treatment: Remove the culture medium and wash the cells with PBS. Treat the cells with different concentrations of 3-OH-APAP and the positive control (quercetin) in treatment medium for 1 hour.

-

Probe Loading: Add DCFH-DA solution to the wells and incubate for 1 hour. DCFH-DA is deacetylated by cellular esterases to the non-fluorescent DCFH, which is trapped within the cells.

-

Induction of Oxidative Stress: Wash the cells with PBS. Add AAPH solution to induce the generation of peroxyl radicals, which oxidize DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 538 nm every 5 minutes for 1 hour.

-

Data Analysis: Calculate the area under the curve for the fluorescence readings. The cellular antioxidant activity is expressed as the percentage decrease in fluorescence in the presence of 3-OH-APAP compared to the control (cells treated with AAPH only).

Visualizing the Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key metabolic pathways and experimental workflows discussed in this guide.

Acetaminophen Metabolic Pathways

Competition Between 3-OH-APAP and NAPQI Formation

Experimental Workflow for 3-OH-APAP Analysis

Conclusion

The formation of 3-Hydroxyacetaminophen represents a biologically significant, yet often overlooked, aspect of acetaminophen metabolism. As a non-toxic catechol metabolite produced via CYP2A6, it serves as a detoxification pathway that competes directly with the formation of the hepatotoxic NAPQI. The quantitative kinetic data highlight the delicate balance between these two oxidative routes. A deeper understanding of the regulation of 3-OH-APAP formation and its subsequent metabolism could open new avenues for therapeutic interventions to mitigate acetaminophen-induced liver injury and for the development of novel biomarkers to assess toxicity risk. The experimental protocols and workflows provided in this guide offer a framework for researchers and drug development professionals to further investigate the important role of this metabolic pathway.

References

- 1. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxidation of acetaminophen to its toxic quinone imine and nontoxic catechol metabolites by baculovirus-expressed and purified human cytochromes P450 2E1 and 2A6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Contribution of CYP2E1 and CYP3A to acetaminophen reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sulfation and glucuronidation as competing pathways in the metabolism of hydroxamic acids: the role of N,O-sulfonation in chemical carcinogenesis of aromatic amines [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

A Technical Guide to the In Vitro Antioxidant Capacity of 3-Hydroxyacetaminophen

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Acetaminophen (APAP), or paracetamol, is a widely used analgesic and antipyretic drug.[1][2] While safe at therapeutic doses, overdose can lead to severe hepatotoxicity, primarily mediated by the formation of a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[3][4][5] The metabolism of acetaminophen is complex, involving several pathways that produce both toxic and non-toxic compounds.[3]

Among the non-toxic derivatives is 3-Hydroxyacetaminophen (3-HA), a microsomal metabolite of acetaminophen.[6][7] Unlike NAPQI, 3-HA is recognized for its antioxidant properties, possessing a free radical scavenging activity that can help mitigate cellular oxidative damage.[6][8] This guide provides a technical overview of the in vitro antioxidant capacity of 3-Hydroxyacetaminophen, detailing its mechanism of action, protocols for key evaluation assays, and its place within the broader metabolic landscape of acetaminophen.

Mechanism of Antioxidant Action

The antioxidant activity of 3-Hydroxyacetaminophen is fundamentally linked to its chemical structure. As a catechol derivative, it possesses two hydroxyl (-OH) groups on adjacent carbons of its aromatic ring. This configuration is crucial for its ability to neutralize free radicals. The primary mechanism involves the donation of a hydrogen atom (or an electron) from one of the phenolic hydroxyl groups to a free radical, thereby stabilizing the radical and quenching its reactivity.[6][8] This process transforms 3-Hydroxyacetaminophen into a more stable, less reactive phenoxy radical, which can be further stabilized by resonance.

Quantitative Assessment of Antioxidant Capacity

The antioxidant potential of a compound is typically quantified using various in vitro assays. The most common methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay.[9][10] These assays measure the ability of the antioxidant to reduce a stable colored radical, resulting in a color change that can be measured spectrophotometrically.[11][12]

While 3-Hydroxyacetaminophen is established as an antioxidant, comprehensive, publicly available reports detailing its specific IC50 (half-maximal inhibitory concentration) or TEAC (Trolox Equivalent Antioxidant Capacity) values from these standardized assays are limited in the reviewed literature. For researchers aiming to perform this characterization, data should be presented systematically for clear comparison.

Table 1: Illustrative Summary of In Vitro Antioxidant Capacity Data for 3-Hydroxyacetaminophen (Note: This table is a template; specific values for 3-HA require experimental determination.)

| Assay | Parameter | Result (Example) | Reference |

|---|---|---|---|

| DPPH Radical Scavenging | IC50 (µg/mL) | Value to be determined | [Citation] |

| ABTS Radical Scavenging | TEAC (mM Trolox Eq./mg) | Value to be determined | [Citation] |

| Ferric Reducing Antioxidant Power (FRAP) | Absorbance at 593 nm | Value to be determined | [Citation] |

| Oxygen Radical Absorbance Capacity (ORAC) | µmol Trolox Eq./g | Value to be determined | [Citation] |

Detailed Experimental Protocols

The following sections provide standardized protocols for the DPPH and ABTS assays, which are suitable for evaluating the antioxidant capacity of 3-Hydroxyacetaminophen.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which is violet in color, to the non-radical form, DPPH-H, which is colorless or pale yellow.[11] The degree of discoloration indicates the scavenging potential of the antioxidant.

Reagents and Equipment:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (analytical grade)

-

3-Hydroxyacetaminophen (test compound)

-

Ascorbic acid or Trolox (positive control)

-

UV-Vis Spectrophotometer

-

Micropipettes and 96-well plates or cuvettes

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.[13][14] Store this solution in an amber bottle and in the dark to prevent degradation.

-

Preparation of Test Samples: Prepare a stock solution of 3-Hydroxyacetaminophen in methanol. From this stock, create a series of dilutions to test a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare the same concentrations for the positive control.

-

Assay Procedure:

-

To a cuvette or well, add 1.0 mL of the 0.1 mM DPPH solution.[13][14]

-

Add 3.0 mL of the 3-Hydroxyacetaminophen sample dilution.[13]

-

For the blank (control), add 3.0 mL of methanol to 1.0 mL of the DPPH solution.

-

Vigorously shake the mixtures and allow them to stand at room temperature in the dark for 30 minutes.[14]

-

-

Measurement: Measure the absorbance of each solution at 517 nm using the spectrophotometer.[9][11]

-

Calculation: Calculate the percentage of radical scavenging activity (% Inhibition) using the following formula:

-

% Inhibition = [(A_control - A_sample) / A_control] * 100[14]

-

Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.

-

-

Data Analysis: Plot the % Inhibition against the concentration of 3-Hydroxyacetaminophen to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by oxidizing ABTS with potassium persulfate and has a characteristic blue-green color, which diminishes in the presence of an antioxidant.[10][15] This assay is applicable to both hydrophilic and lipophilic compounds.[16]

Reagents and Equipment:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Potassium persulfate

-

Ethanol or phosphate-buffered saline (PBS)

-

3-Hydroxyacetaminophen (test compound)

-

Trolox (standard)

-

UV-Vis Spectrophotometer

Protocol:

-

Preparation of ABTS•+ Stock Solution:

-

Prepare a 7 mM aqueous solution of ABTS.

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This produces the dark-colored ABTS•+ radical cation.[17]

-

-

Preparation of Working Solution: Before use, dilute the ABTS•+ stock solution with ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.[17]

-

Preparation of Test Samples: Prepare a stock solution and serial dilutions of 3-Hydroxyacetaminophen and the Trolox standard as described for the DPPH assay.

-

Assay Procedure:

-

Add a defined volume of the diluted test sample or Trolox standard to a defined volume of the ABTS•+ working solution.

-

Mix thoroughly and incubate at room temperature for a specified time (e.g., 6 minutes).

-

-

Measurement: Measure the absorbance at 734 nm.[10]

-

Calculation and Data Analysis:

-

Calculate the percentage of inhibition as done for the DPPH assay.

-